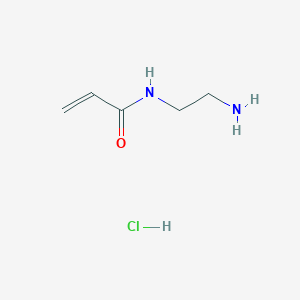

N-(2-Aminoethyl)acrylamide hydrochloride

Description

Strategic Importance of Primary Amine-Functionalized Monomers in Polymer Science

Primary amine-functionalized monomers are a critically important class of building blocks in polymer science. polysciences.com The presence of the primary amine group (-NH2) imparts a unique reactivity to the monomer, allowing for a variety of post-polymerization modifications. researchgate.net This functionality is crucial for the development of advanced materials with tailored properties. nbinno.com

The strategic importance of these monomers lies in their ability to:

Introduce Reactive Sites: The primary amine serves as a reactive handle along the polymer chain, enabling the covalent attachment of other molecules, such as drugs, proteins, or dyes. nbinno.compolysciences.com This is fundamental in fields like bioconjugation and the development of targeted drug delivery systems. nbinno.compolysciences.comsmolecule.com

Enable Crosslinking: The amine groups can participate in crosslinking reactions, which are essential for creating stable polymer networks like hydrogels. nbinno.compolysciences.com The degree of crosslinking can be controlled to fine-tune the mechanical properties, swelling behavior, and degradation rates of the resulting material. nbinno.com

Modify Surface Properties: Incorporating amine-containing monomers can alter the surface characteristics of a material, improving properties such as adhesion to various substrates. nbinno.com This is particularly useful in the formulation of advanced coatings and adhesives. nbinno.com

Impart pH-Responsiveness: The amine group is basic and can be protonated or deprotonated depending on the pH of the surrounding environment. This allows for the creation of "smart" polymers that can change their structure or properties in response to pH changes, a valuable characteristic for applications like controlled release systems. polysciences.com

The versatility of primary amine-functionalized monomers makes them indispensable for creating sophisticated polymers for biomedical, electronic, and industrial applications. nbinno.com

Overview of N-(2-Aminoethyl)acrylamide Hydrochloride as a Versatile Building Block

This compound is a prime example of a primary amine-functionalized monomer. It is the hydrochloride salt form, which enhances its stability and solubility in aqueous solutions. The molecule consists of an acrylamide (B121943) group, which is readily polymerizable, and an aminoethyl side chain that provides the reactive primary amine. smolecule.com

This dual functionality makes this compound a highly versatile building block for polymer synthesis. nbinno.com Its acrylamide portion can participate in various polymerization reactions, while the primary amine is available for subsequent chemical modifications. This structure allows it to be easily incorporated into polymer chains, serving as a platform for creating materials with specific, engineered properties. nbinno.com

Key applications stemming from its versatility include:

Hydrogel Formation: It is frequently used in the synthesis of hydrogels for biomedical applications, such as tissue engineering scaffolds and drug delivery systems. nbinno.comresearchgate.net

Bioconjugation: The primary amine facilitates the linking of biomolecules, which is critical for creating biosensors and other biocompatible materials. polysciences.comsmolecule.com

Functional Polymers: It is used to synthesize functional polymers for a range of uses, including advanced coatings with improved adhesion and chemical resistance. nbinno.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 54641-27-9 |

| Molecular Formula | C5H11ClN2O |

| Molecular Weight | 150.61 g/mol |

| IUPAC Name | N-(2-aminoethyl)prop-2-enamide;hydrochloride |

| Physical Form | Solid |

The data in this table is compiled from multiple sources. glpbio.comoakwoodchemical.com

Historical Context and Evolution of Research Involving this compound Derivatives

Research involving this compound and its derivatives has evolved significantly, reflecting broader trends in materials science and biomedical engineering. Initially recognized for its fundamental utility as a functional monomer, its applications have become increasingly sophisticated over time.

The evolution of its use can be traced through its application in increasingly complex systems:

Early Polymer Synthesis: In its earlier applications, the monomer was primarily used to create polymers with reactive side chains for general chemical modifications.

Development of Hydrogels: A significant advancement in its use was in the development of hydrogels. Researchers utilized its crosslinking capabilities to create three-dimensional polymer networks for applications in regenerative medicine and as scaffolds for cell culture. researchgate.net For example, it has been used as a linker to functionalize hyaluronic acid for the creation of hydrogels. researchgate.net

Advanced Drug Delivery: More recently, research has focused on leveraging its properties for sophisticated drug delivery systems. The ability to conjugate therapeutic agents to polymers containing this monomer has been a key area of investigation. smolecule.com

Biomaterials and Bioconjugation: The biocompatibility and reactive nature of polymers derived from this compound have made it a staple in the field of biomaterials. smolecule.com Its use as a linker molecule in bioconjugation reactions to attach proteins or antibodies to other molecules is an area of active research. smolecule.com

The progression of research highlights a shift from synthesizing basic functional polymers to designing highly specialized, multi-functional materials for targeted, high-performance applications.

The table below details some of the key research findings and applications for polymers derived from this monomer.

| Research Area | Key Findings and Applications |

| Polymer Synthesis | Used in dispersion polymerization techniques to create polymer particles with controlled morphology. smolecule.com |

| Biomaterials | Employed in the development of biocompatible hydrogels and scaffolds for tissue engineering. nbinno.comsmolecule.com |

| Drug Delivery | Serves as a component in drug delivery systems where its reactive amine group can be conjugated with therapeutic agents. nbinno.comsmolecule.com |

| Bioconjugation | Acts as a linker molecule to create bioconjugates by joining biological molecules (like proteins) to non-biological molecules. smolecule.com |

| Advanced Coatings | The amine group improves adhesion to surfaces and can act as a crosslinking point for enhanced durability in coatings. nbinno.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-aminoethyl)prop-2-enamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-2-5(8)7-4-3-6;/h2H,1,3-4,6H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHBUVWRSTZBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54641-27-9 | |

| Record name | N-(2-Aminoethyl)acrylamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2 Aminoethyl Acrylamide Hydrochloride and Its Polymerization

Monomer Synthesis Pathways and Optimizations

The synthesis of N-(2-Aminoethyl)acrylamide hydrochloride primarily involves the mono-N-acylation of a symmetrical diamine, which presents a significant chemical challenge: achieving selective reaction at one amine group while leaving the other intact for subsequent applications. Various strategies have been developed to control this selectivity and optimize yield.

Amidation Processes for this compound Production

Amidation is a fundamental process for the synthesis of this compound, typically involving the reaction between an amine and a carboxylic acid derivative, such as an acyl chloride. A widely employed method is the reaction of acryloyl chloride with an excess of ethylenediamine (B42938). nih.gov The nucleophilic primary amine of ethylenediamine attacks the electrophilic carbonyl carbon of the acryloyl chloride, leading to the formation of an amide bond through a nucleophilic acyl substitution mechanism. nih.gov

A common challenge in this synthesis is the potential for diacylation, where both amine groups of ethylenediamine react with acryloyl chloride. To favor the desired mono-functionalized product, the reaction is often carried out under specific conditions, such as using a large excess of the diamine. This statistical approach increases the probability that an acryloyl chloride molecule will encounter an unreacted ethylenediamine molecule rather than a mono-acylated one.

The reaction can also be performed by reacting the ester function of a suitable precursor with an excess of anhydrous ethylenediamine at room temperature. researchgate.net This method of aminolysis is another pathway to achieve the desired amidation. researchgate.net

Controlled Acrylation Techniques

To achieve more precise control over the synthesis and improve the yield of the mono-acylated product, specific controlled acrylation techniques are employed. These methods often manipulate reaction conditions to modulate the reactivity of the amine groups.

One effective approach is based on the principles of the Schotten-Baumann reaction, which involves the acylation of amines with acyl chlorides in the presence of a base. nih.govcmu.edu This reaction is often conducted in a two-phase solvent system, such as water and an organic solvent. cmu.edu For the synthesis of this compound, controlling the pH is crucial. By maintaining a specific pH, it is possible to protonate one of the amine groups of ethylenediamine, thereby reducing its nucleophilicity and rendering it less reactive towards the acryloyl chloride. This chemoselective approach favors the formation of the mono-acylated product. The base in the aqueous phase serves to neutralize the hydrochloric acid generated during the reaction, which prevents the protonation of the unreacted amine and drives the reaction toward the amide product. rsc.orgmdpi.com

Interfacial polymerization techniques can also be adapted for controlled acrylation. In such a setup, the diamine is dissolved in an aqueous phase, while the acryloyl chloride is in an immiscible organic solvent. The reaction occurs at the interface of the two liquids. The control over stoichiometry and reaction conditions at the interface can be used to optimize the formation of the desired mono-substituted product.

Controlled Polymerization Techniques Utilizing this compound

The presence of the acrylamide (B121943) group allows this compound to be polymerized using various radical polymerization techniques. Controlled or "living" radical polymerization methods are particularly valuable as they allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique that has been successfully applied to this compound and its analogues. nih.govjlu.edu.cn The RAFT process utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of well-defined polymers. researchgate.netresearchgate.net

The polymerization is initiated by a standard radical initiator, and the growing polymer chains reversibly react with the CTA. This reversible process establishes an equilibrium between active (propagating) and dormant chains, which allows for the controlled growth of the polymer chains. mdpi.com This control is reflected in a linear increase of molecular weight with monomer conversion and low polydispersity indices (PDIs), often below 1.3. researchgate.net

RAFT polymerization has been employed to create various polymer architectures using amino-functional acrylamides. For example, diblock copolymers can be synthesized by the sequential addition of monomers. mdpi.com A polymer block is first synthesized using one monomer, and the resulting "macro-CTA" is then used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. mdpi.commdpi.com This strategy has been used to create copolymers of this compound with other functional monomers, resulting in materials with tailored properties. jlu.edu.cn

| Monomer System | CTA Used | Initiator | Resulting Polymer Architecture | Key Findings |

|---|---|---|---|---|

| N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl) and 2-aminoethyl methacrylamide (B166291) hydrochloride (AEMA) | 4-cyanopentanoic acid dithiobenzoate (CTP) | 4,4′-azobis(4-cyanovaleric acid) (ACVA) | Diblock and statistical copolymers | Well-defined homopolymers and copolymers were achieved under optimal conditions (acidic water/2-propanol mixture). jlu.edu.cn |

| 2-aminoethyl methacrylate (B99206) (AEMA) | 4-cyanopentanoic acid dithiobenzoate (CTP) | 2,2′-azobis(2-imidazolinylpropane) dihydrochloride (B599025) (VA-044) | Homopolymers and block copolymers with N-(2-hydroxypropyl)methacrylamide (HPMA) | Controlled polymerization in aqueous buffer at 50 °C was successful, yielding low PDI (<1.2) polymers. researchgate.net |

| Acrylamide (AM) | Dodecyl trithiodimethyl propionic acid (DMPA) | AIBN | Homopolymers | Rapid RAFT polymerization was achieved in DMSO at 70 °C with high conversion. researchgate.net |

Radical Copolymerization Strategies with this compound

This compound can be copolymerized with a variety of other vinyl monomers via conventional free radical polymerization to produce copolymers with a range of properties. The incorporation of the amino-functional monomer into the polymer chain imparts specific characteristics, such as pH-responsiveness and sites for post-polymerization modification.

The composition and microstructure of the resulting copolymer are determined by the reactivity ratios of the comonomers. The reactivity ratios (r1 and r2) describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (homopolymerization) versus a molecule of the comonomer (copolymerization).

For instance, in the radical copolymerization of N-isopropylacrylamide (NIPAAm) with 2-hydroxyethyl acrylate (B77674) (2-HEA), the reactivity ratios were determined to be r1(NIPAAm) = 0.86 and r2(2-HEA) = 1.02 by the Fineman-Ross method, and r1 = 0.72 and r2 = 1.04 by the Kelen-Tudos method. These values indicate how the monomers incorporate into the polymer chain. Similar studies can be performed for copolymerizations involving this compound to understand and control the final copolymer structure.

| Comonomer 1 | Comonomer 2 | Polymerization Type | Reactivity Ratios | Significance |

|---|---|---|---|---|

| N-isopropylacrylamide (NIPAm) | 2,3-dihydroxypropyl methacrylate (DHPMA) | Free Radical | r(DHPMA) = 3.09, r(NIPAm) = 0.11 | DHPMA shows a higher preference for homopolymerization, while NIPAm prefers copolymerization. |

| N-Vinylformamide (NVF) | Acrylamide | Free Radical | r(NVF) = 0.11, r(Acrylamide) = 0.51 | Provides insight into the incorporation of amide-containing monomers. |

| Lipoamide | Styrene, Vinyl Acetate, Acrylonitrile, Methyl Acrylate | Free Radical | - | Demonstrates copolymerization of cyclic disulfides with vinyl monomers. |

UV-Induced "Grafting-From" Approaches for Surface Functionalization

UV-induced "grafting-from" polymerization is a powerful technique for modifying the surfaces of materials. mdpi.com This method involves the immobilization of a photoinitiator on a substrate surface. Upon UV irradiation, the initiator generates radicals that initiate the polymerization of monomers directly from the surface, resulting in a dense layer of grafted polymer chains, often referred to as polymer brushes. researchgate.net

This technique allows for the creation of functional surfaces with tailored properties without altering the bulk characteristics of the underlying material. jlu.edu.cn While UV-induced grafting is a widely used method for a variety of monomers, including acrylamide and various methacrylates, specific studies detailing its application with this compound are not extensively documented in the readily available literature. cmu.eduresearchgate.net However, the principles of this technique are broadly applicable. The process typically involves the use of a photoinitiator, such as benzophenone, which, when exposed to UV light, can abstract a hydrogen atom from the substrate surface, creating a radical that initiates polymerization. This method has been used to graft poly(acrylamide) onto poly(ether ether ketone) surfaces to enhance their hydrophilicity. Given the structural similarity, it is plausible that this compound could be similarly grafted to introduce primary amine functionalities onto various surfaces.

Synthesis of Advanced Polymer Architectures

Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface. The "grafting from" approach, where polymers are grown directly from surface-immobilized initiators, is a predominant method for creating dense, well-defined brushes. Techniques like Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) are particularly effective for this purpose. rsc.orgcmu.edu

The general procedure for synthesizing brushes of poly(this compound) (PAEA-HCl) involves two main steps:

Substrate Functionalization : A substrate, such as a silicon wafer or gold-coated sensor, is functionalized with a layer of an ATRP initiator. rsc.org This creates a surface capable of initiating polymerization.

Surface-Initiated Polymerization : The initiator-coated substrate is immersed in a solution containing the this compound monomer, a catalyst system (e.g., CuBr), and a ligand. The polymerization proceeds from the surface, forming a dense layer of end-grafted polymer chains. researchgate.netnih.gov

Copolymer brushes, particularly block copolymer brushes, can be synthesized by sequential polymerization. After growing the initial PAEA-HCl block, the "living" nature of the surface-tethered chain ends allows for the introduction of a second monomer, such as N-isopropylacrylamide (NIPAM) or N,N-dimethylacrylamide (DMAM), to grow a second block. rsc.org This process can be monitored in real-time using techniques like quartz-crystal microbalance with dissipation monitoring (QCM-D) to precisely control the length of each block. rsc.org

Research on related acrylamide-based systems demonstrates the high level of control achievable with SI-ATRP. For instance, the synthesis of block copolymer brushes involving NIPAM, DMAM, and N-hydroxyethyl acrylamide (HEAM) shows that the properties of the final brush are dictated by the composition and sequence of the blocks. rsc.org Interestingly, some acrylamide copolymer brushes can undergo surface restructuring upon drying, where the final surface properties are influenced by the penultimate block due to surface energy effects. rsc.orgrsc.org

| Block Sequence | First Block Monomer | Second Block Monomer | Polymerization Time (Block 1) | Polymerization Time (Block 2) | Final Brush Thickness (nm) |

|---|---|---|---|---|---|

| p(NIPAM)-b-p(DMAM) | NIPAM | DMAM | 60 min | 90 min | ~35 |

| p(DMAM)-b-p(NIPAM) | DMAM | NIPAM | 90 min | 60 min | ~40 |

| p(NIPAM)-b-p(HEAM) | NIPAM | HEAM | 60 min | 120 min | ~38 |

Data are illustrative based on findings for related acrylamide monomers reported in the literature. rsc.org

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked covalently. Controlled radical polymerization techniques, especially Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are highly versatile for synthesizing well-defined block copolymers with this compound units. nih.govcmu.edu The RAFT process allows for the creation of polymers with predetermined molecular weights and very narrow molecular weight distributions. cmu.edu

The synthesis of a diblock copolymer typically follows a two-step sequential monomer addition strategy:

Synthesis of a Macro-CTA : The first monomer, for example, 2-aminoethyl methacrylate hydrochloride (AEMA), is polymerized via RAFT in the presence of a chain transfer agent (CTA) and an initiator. usm.eduscispace.com This creates a homopolymer where the vast majority of chains are end-capped with the CTA functionality, known as a macro-chain transfer agent (macro-CTA). The polymerization is "living," meaning the chains remain active for further polymerization. usm.eduscispace.com

Chain Extension : The purified macro-CTA is then used to initiate the polymerization of a second monomer. usm.eduscispace.com The second monomer adds to the living end of the macro-CTA, forming a well-defined block copolymer. acs.org

This methodology has been successfully demonstrated for the methacrylate analogue, AEMA. A poly(AEMA) macro-CTA was synthesized via aqueous RAFT polymerization, yielding a polymer with a narrow polydispersity index (PDI < 1.2). usm.eduscispace.com This macro-CTA was subsequently chain-extended with N-(2-hydroxypropyl)methacrylamide (HPMA) to produce well-defined poly(AEMA-b-HPMA) block copolymers, again with low PDI values, confirming the controlled nature of the synthesis. usm.eduscispace.com This same principle is applicable to the synthesis of block copolymers from this compound.

| Polymer | Monomer(s) | Theoretical Mn (g/mol) | Experimental Mn (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|---|

| p(AEMA) macro-CTA | AEMA | 10,400 | 10,200 | 1.18 |

| p(AEMA)-b-p(HPMA) | AEMA, HPMA | 20,100 | 18,500 | 1.15 |

Data based on the synthesis of poly(2-aminoethyl methacrylate hydrochloride)-b-poly(N-(2-hydroxypropyl)methacrylamide). usm.eduscispace.com

Statistical copolymers are formed when two or more different monomers are polymerized simultaneously, resulting in a polymer chain with a random or semi-random sequence of monomer units. This approach is a powerful tool for fine-tuning material properties by combining the characteristics of different monomers into a single polymer. nih.gov

The incorporation of this compound into other polymers via statistical copolymerization can impart desirable properties such as hydrophilicity, pH-responsiveness, and sites for bioconjugation. A prominent example is the copolymerization with N-isopropylacrylamide (NIPAM), a monomer whose polymer (PNIPAM) is well-known for its thermoresponsive behavior, exhibiting a lower critical solution temperature (LCST) around 32°C in water. nih.govmdpi.com

When a charged, hydrophilic comonomer like 2-aminoethyl methacrylate hydrochloride (the methacrylate analogue of AEA-HCl) is statistically copolymerized with NIPAM, the LCST of the resulting copolymer is significantly altered. finechem-mirea.rubohrium.com Research has shown that increasing the molar content of the amino-containing monomer in the copolymer leads to a corresponding increase in the phase transition temperature (PTT). finechem-mirea.rubohrium.com This is because the hydrophilic, charged units disrupt the hydrophobic interactions between PNIPAM segments that are responsible for the phase transition, requiring a higher temperature to induce collapse. This allows for the precise tuning of the transition temperature for specific applications by simply adjusting the monomer feed ratio during synthesis. finechem-mirea.rubohrium.com

| Copolymer System | Molar Content of Amino-Monomer in Copolymer | Resulting PTT (°C) |

|---|---|---|

| p(NIPAM-co-AEMA) | 0 mol% | ~32 |

| p(NIPAM-co-AEMA) | 5.4 mol% | 36.5 |

| p(NIPAM-co-AEMA) | 10.1 mol% | 41.2 |

| p(NIPAM-co-AEMA) | 17.0 mol% | 49.8 |

Data based on the statistical copolymerization of N-isopropylacrylamide (NIPAM) and 2-aminoethyl methacrylate hydrochloride (AEMA). finechem-mirea.rubohrium.com

Functionalization and Chemical Modification Strategies

Covalent Conjugation to Biomolecules and Surfaces through Amine Reactivity

The primary amine group of N-(2-Aminoethyl)acrylamide hydrochloride serves as a highly reactive site for the covalent conjugation of biomolecules and for surface modification. nbinno.comnbinno.com This functionality allows the monomer to act as a molecular bridge, securely anchoring biological molecules to polymer scaffolds or surfaces. nbinno.comnbinno.com

This covalent linkage is fundamental for applications such as the development of biosensors, where enzymes or antibodies are immobilized to detect specific analytes. nbinno.com The amine group readily reacts with various activated functional groups present on biomolecules, including:

Activated carboxyl groups: Forming a stable amide bond.

Isothiocyanates: Resulting in a thiourea (B124793) linkage.

N-hydroxysuccinimide (NHS) esters: Also forming a stable amide bond. nbinno.comnbinno.com

This reactivity ensures a durable connection that preserves the integrity and function of the conjugated biomolecule. nbinno.com By incorporating N-(2-Aminoethyl)acrylamide into polymer chains, researchers can create platforms with controlled densities of these reactive amine sites, optimizing the performance of the resulting bioconjugated materials for uses like targeted drug delivery. nbinno.com

Table 1: Reactive Groups on Biomolecules for Covalent Conjugation with the Amine of N-(2-Aminoethyl)acrylamide

| Reactive Group on Biomolecule | Resulting Linkage | Stability |

| Activated Carboxyl Group | Amide | High |

| Isothiocyanate | Thiourea | High |

| N-hydroxysuccinimide (NHS) ester | Amide | High |

| Aldehyde/Ketone (Schiff Base) | Imine (initially), Amine (after reduction) | Moderate (reversible), High (after reduction) |

Formation of Schiff Base Structures for Enhanced Adsorption Properties

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. nih.govmdpi.com The primary amine on this compound can participate in this reaction, allowing for the formation of Schiff base structures within a polymer matrix. This modification can be leveraged to enhance the adsorption properties of the material.

Polymers incorporating Schiff bases have been synthesized and their metal complexes prepared. researchgate.net The nitrogen atom in the C=N imine group, along with other potential donor atoms like oxygen, can act as coordination sites for metal ions. nih.govresearchgate.net This chelation ability is useful for applications such as the removal of heavy metal ions from wastewater. By creating poly(acrylamide) networks that include Schiff base functionalities, materials with selectivity for specific metal ions can be developed. researchgate.net The formation of these metal-ligand complexes is a key mechanism for the enhanced adsorption capabilities of these functionalized polymers. nih.gov

Integration into Hydrogel Networks via Crosslinking Mechanisms

The incorporation of this compound is particularly significant in the formulation of advanced hydrogels. nbinno.com Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water. nbinno.com The primary amine functionality of this monomer allows for its efficient use as a crosslinking agent, which directly influences the structural and mechanical properties of the resulting hydrogel. nbinno.com

By controlling the degree of crosslinking, researchers can precisely tune key characteristics of the hydrogel, such as:

Mechanical Strength: Higher crosslink density generally leads to stiffer, more robust gels. nbinno.com

Swelling Behavior: The extent of swelling is inversely related to the crosslinking density. nbinno.com

Degradation Rate: Crosslinking can be used to control how quickly a hydrogel breaks down, which is crucial for applications like drug delivery and tissue engineering. nbinno.com

This monomer can be copolymerized with other monomers, such as acrylamide (B121943) or N-isopropylacrylamide, to create diverse polymer architectures with tailored properties for a wide range of biomedical applications. nbinno.commdpi.com

Functionalization of Biopolymers (e.g., Hyaluronic Acid) with N-(2-Aminoethyl)acrylamide Moieties

Biopolymers, which are naturally derived polymers, can be chemically modified to enhance their functionality for biomedical applications. nih.gov Hyaluronic acid (HA), a naturally occurring polysaccharide found in the extracellular matrix, is a prime candidate for such modification. mdpi.com The carboxylic acid groups of HA can be reacted with the primary amine groups of this compound. researchgate.net

This reaction, typically mediated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), forms a stable amide bond, grafting the acrylamide moiety onto the HA backbone. mdpi.comresearchgate.net The introduction of these polymerizable acrylamide groups allows the modified hyaluronic acid to be crosslinked, often through photopolymerization, to form hydrogels. researchgate.net This strategy combines the biocompatibility of HA with the tunable properties of a synthetic hydrogel network. researchgate.netnih.gov

Table 2: Research Findings on Hyaluronic Acid Functionalization

| Study Focus | Key Finding | Reference |

| Synthesis of HA-acrylamide | Sodium hyaluronate was functionalized by reacting its carboxylic acid group with the amino group of an N-(2-aminoethyl) acrylamide linker. | researchgate.net |

| Hydrogel Formation | The resulting hyaluronic acid-acrylamide could be formed into patterned hydrogels via photopolymerization using a photoinitiator like Irgacure 2959. | researchgate.net |

| Application in Cell Culture | These functionalized HA hydrogels can be micropatterned with cell-adhesive peptides to create surfaces with spatially controlled cell-adhesion properties. | researchgate.net |

Incorporation of Biologically Active Ligands (e.g., RGD Peptide Sequences)

To improve the interaction of synthetic materials with biological systems, biologically active ligands can be incorporated. nbinno.com A common strategy is to functionalize materials with peptide sequences that promote cell adhesion. researchgate.net The arginine-glycine-aspartic acid (RGD) sequence is a well-known cell-adhesive motif found in extracellular matrix proteins, and it binds to integrin receptors on cell surfaces. researchgate.netrsc.org

Polymers and hydrogels containing N-(2-Aminoethyl)acrylamide moieties provide convenient platforms for the attachment of RGD peptides. researchgate.net For instance, hyaluronic acid hydrogels modified with acrylamide groups have been micropatterned with RGD peptides. researchgate.net This allows for the creation of biomaterials that can actively support cell adhesion, proliferation, and differentiation, which is vital for applications in tissue engineering and regenerative medicine. nbinno.comresearchgate.net The ability to present these specific cell-binding motifs transforms an otherwise bio-inert material into a bioactive scaffold that can guide cellular behavior. nbinno.com

Zwitterionic Polymer Brush Formation for Antifouling Surfaces

Biofouling, the nonspecific adsorption of proteins and adhesion of microorganisms to surfaces, is a major challenge for biomedical implants and devices. nih.gov One of the most effective strategies to combat biofouling is the creation of antifouling surfaces using zwitterionic polymer brushes. researchgate.netpolymersource.ca Zwitterionic polymers contain an equal number of positive and negative charges on the same polymer chain, which allows them to bind water molecules tightly, forming a hydration layer that acts as a physical barrier to prevent protein and bacterial adhesion. polymersource.ca

While this compound itself is not zwitterionic, its primary amine group makes it a valuable component in the synthesis of such surfaces. It can be used in several ways:

As a comonomer in the polymerization of zwitterionic brushes, introducing functional groups for further modification.

In the synthesis of linkers used to attach zwitterionic polymers to a surface. For example, a trifunctional tris(2-aminoethyl)amine (B1216632) linker has been used to functionalize polymer brushes before antibody immobilization. wur.nl

Polymers such as poly(carboxybetaine acrylamide) and poly(sulfobetaine methacrylate) are examples of zwitterionic polymers known for their excellent antifouling properties. polymersource.cawur.nl The functionalization of surfaces with these types of polymer brushes represents a key strategy for improving the biocompatibility and longevity of implanted medical devices. researchgate.netwur.nl

Advanced Polymeric and Hybrid Materials Derived from N 2 Aminoethyl Acrylamide Hydrochloride

Design and Fabrication of Hydrogels and Polymer Networks

The integration of AEAM HCl into hydrogel and polymer network formulations is significant due to its primary amine group, which facilitates efficient crosslinking. This capability directly influences the mechanical strength, swelling behavior, and degradation rate of the resulting hydrogel. nbinno.com The precise control over the hydrogel's architecture is crucial for developing materials with tailored properties. nbinno.com

The fabrication of these networks often involves copolymerizing AEAM HCl with other monomers. For instance, hyaluronic acid has been functionalized with acrylamide (B121943) groups by reacting its carboxylic acid group with the amino group of an N-(2-aminoethyl) acrylamide linker. researchgate.net This modified hyaluronic acid can then be cross-linked to form hydrogels. researchgate.net Similarly, AEAM HCl can be incorporated into polyacrylamide-based hydrogels, where it can contribute to the network's structure and properties. The mechanical properties of such hydrogels, including their toughness and strain at fracture, can be systematically modulated by adjusting the molecular structure and concentration of the cross-linking agents and other polymeric components. nih.gov

The amine functionality of AEAM HCl not only acts as a point for crosslinking but also allows for the covalent attachment of biomolecules, a process known as bioconjugation. nbinno.com This is particularly valuable for creating "smart" biomaterials that can interact with biological systems, for example, by presenting specific cell-binding motifs. nbinno.com

| Hydrogel Composite System | Cross-linker Type | Young's Modulus (kPa) | Key Finding |

|---|---|---|---|

| Alg/PAAm | MBAA | 1.69 | Baseline mechanical property. nih.gov |

| Alg/PAAm | MBAA and EGDA | > 3.00 | Addition of EGDA enhances the ability to withstand higher strains. nih.gov |

| Alg/PAAm | Increasing EGDA/MBAA ratio | 2.70 - 3.34 | Young's modulus can be tuned within a relatively small range by adjusting the cross-linker ratio. nih.gov |

Development of Polymeric Nanomaterials (e.g., Nanogels, Nanoparticles, Polyplexes)

AEAM HCl and its derivatives are instrumental in the development of various polymeric nanomaterials, including nanogels, nanoparticles, and polyplexes. These materials are of significant interest for applications such as drug delivery and gene therapy. The monomer's ability to be polymerized allows for the creation of nanogels with controlled size and properties. biosynth.com

In the context of gene delivery, cationic polymers derived from monomers similar to AEAM HCl, such as 2-dimethyl(aminoethyl) methacrylate (B99206) (DMAEM), are used to form complexes with negatively charged plasmid DNA (pDNA), known as polyplexes. The ratio of the polymer's nitrogen atoms to the DNA's phosphate (B84403) groups (N:P ratio) is a critical parameter that determines the effectiveness of DNA binding and complex formation. nih.gov Complete retardation of pDNA migration in gel electrophoresis, indicating effective binding, is typically observed at N:P ratios above 2:1. nih.gov

| Initiator Type | Temperature (°C) | Hydrodynamic Diameter (DH) Range (nm) | Zeta Potential (ZP) Range (mV) |

|---|---|---|---|

| Anionic | 18 | 525.00 - 859.40 | -21.40 to -6.41 |

| 42 | 100.70 - 413.20 | -25.63 to -29.38 | |

| Cationic | 18 | 312.00 - 917.27 | +3.70 to +27.40 |

| 42 | Not specified | +31.50 to +47.97 |

Data adapted from a study on N-(Isopropyl)acrylamide derivatives, illustrating the impact of synthesis parameters on nanoparticle properties. nih.gov

Synthesis of Amphiphilic Copolymers for Self-Assembly

Amphiphilic copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, can self-assemble in selective solvents to form nanostructures like micelles. nih.gov These structures typically consist of a core formed by the insoluble blocks and a corona of the soluble blocks. psu.edu The synthesis of such copolymers often employs controlled radical polymerization techniques to achieve well-defined architectures. psu.edu

While specific examples detailing the synthesis of amphiphilic copolymers directly from N-(2-Aminoethyl)acrylamide hydrochloride are not extensively documented in the provided context, the principles of their formation can be inferred. The hydrophilic nature of the AEAM HCl monomer, due to its amine and amide groups, would make it a suitable candidate for the hydrophilic block of an amphiphilic copolymer. smolecule.com This block could be combined with a hydrophobic block, such as polystyrene or poly(n-butyl acrylate), to create the amphiphilic structure.

The self-assembly process, particularly micellization, is governed by factors such as the copolymer concentration, the balance between the hydrophilic and hydrophobic blocks, and the nature of the solvent. researchgate.netrug.nl The formation of micelles typically occurs above a specific concentration known as the critical micelle concentration (CMC). researchgate.net The resulting micelles can serve as nanocontainers for various applications, including drug delivery, where they can encapsulate hydrophobic drugs within their core. nih.gov The properties of these micelles, such as their size and drug-loading capacity, can be tailored by adjusting the lengths of the hydrophilic and hydrophobic segments of the copolymer. rug.nl

Preparation of Thermosensitive Copolymers for Stimuli-Responsive Applications

Copolymers incorporating AEAM HCl or its analogs can exhibit stimuli-responsive behavior, particularly sensitivity to temperature. This is often achieved by copolymerizing with a thermosensitive monomer like N-isopropylacrylamide (NIPAM). Polymers based on NIPAM display a lower critical solution temperature (LCST), the temperature above which the polymer becomes insoluble in water. kpi.ua

This tunable thermosensitivity is highly desirable for stimuli-responsive applications. For example, in drug delivery, a material could be designed to be soluble at room temperature and then gel or precipitate at body temperature, allowing for the localized release of a therapeutic agent. finechem-mirea.ru The LCST can be precisely controlled by adjusting the comonomer composition. expresspolymlett.com

| Content of 2-Aminoethyl Methacrylate in Copolymer (mol %) | Phase Transition Temperature (PTT) (°C) |

|---|---|

| up to 17 | Increases with increasing content |

| up to 23 | Method developed for this range of incorporation |

Data derived from studies on copolymers of N-isopropylacrylamide and 2-aminoethyl methacrylate hydrochloride, highlighting the straightforward relationship between comonomer content and PTT. finechem-mirea.rubohrium.com

Hybrid Composites Incorporating Inorganic Nanostructures (e.g., Metal Oxides, Cellulose (B213188) Nanocrystals)

Hybrid composites can be formed by combining polymers derived from AEAM HCl with inorganic nanostructures, such as metal oxides or cellulose nanocrystals (CNCs). These composites often exhibit enhanced properties synergistic of both the organic and inorganic components.

A facile synthesis of poly(N-(2-aminoethylmethacrylamide)) (poly(AEMA)) brushes grafted onto CNCs has been demonstrated using surface-initiated single-electron-transfer living radical polymerization (SI-SET-LRP). researchgate.net This process renders the anionic surfaces of the unmodified CNCs cationic. canada.ca The resulting cationic CNCs have been characterized using various analytical techniques, which confirmed the successful grafting of the polymer. canada.ca

The incorporation of CNCs into hydrogel matrices, such as polyacrylamide, can significantly influence the material's properties. For example, reinforcing acrylamide hydrogels with CNCs has been shown to increase the Young's compression modulus, resulting in a more rigid material. mdpi.com

Hybrid materials have also been prepared using metal oxides like titanium dioxide (TiO₂) and silica (B1680970) (SiO₂). For instance, nanocomposites of acrylate (B77674)/acrylamide hydrogel with TiO₂ have been fabricated. deswater.com The presence of the metal oxide within the hydrogel structure can alter the surface morphology and particle size of the composite material. deswater.com Similarly, hybrid silica nanoparticles can be synthesized and incorporated into polymer matrices. mdpi.comresearchgate.net The interaction between the polymer and the inorganic nanoparticles, which can include covalent bonding and physical adsorption, leads to materials with improved properties, such as enhanced thermal resistance. mdpi.com

| Material | Synthesis Method | Key Characteristics | Reference |

|---|---|---|---|

| CNC-g-poly(AEMA) | SI-SET-LRP | Positive surface charge (cationic), rod-like particles. | researchgate.netcanada.ca |

| net-AAm/CNC | Gamma Radiation | Increased Young's compression modulus from 11 kPa to 30 kPa with 4% w/w CNC. | mdpi.com |

Biocompatible Materials for Tissue Engineering and Regenerative Medicine

The primary amine group in this compound makes it a valuable component in the synthesis of biocompatible materials designed to support cell growth and tissue formation. This functionality allows for the covalent attachment of bioactive molecules and enhances the crosslinking of hydrogel networks, which are crucial for creating scaffolds that mimic the natural extracellular matrix.

Hydrogel Scaffolds for Cell Culture and Tissue Regeneration

Hydrogels are three-dimensional, water-swollen polymer networks that provide an excellent environment for encapsulating cells and supporting tissue regeneration. The incorporation of this compound into hydrogel formulations is critical for developing sophisticated drug delivery systems and tissue engineering scaffolds. nih.gov The concentration and distribution of this monomer can control the hydrogel's properties, such as its swelling ratio, mechanical strength, and degradation rate. nih.gov

The primary amine functionality of this compound facilitates the attachment of bioactive molecules, which can enhance the therapeutic efficacy and biocompatibility of these materials. nih.gov For instance, hyaluronic acid (HA) hydrogels have been functionalized with acrylamide groups by reacting the carboxylic acid group of HA with the amino group of N-(2-aminoethyl) acrylamide linker. This modification allows for the creation of hydrogels with spatially controlled cell-adhesion properties, which is crucial for guiding tissue formation.

Recent research has explored the use of acrylamide-based hydrogels with distinct chemical features to support osteogenic (bone-forming) or chondrogenic (cartilage-forming) cell behavior and differentiation. Poly(N-isopropylacrylamide) (pNIPAM) and poly(N-tert-butylacrylamide) (pNTBAM) hydrogels have shown variable capacities in supporting osteochondral cell behaviors. mdpi.com While both hydrogels supported mineralization and osteogenic behavior to some extent, pNTBAM, with its different chemical structure, demonstrated significantly elevated levels of chondrogenic markers. mdpi.com This highlights how subtle changes in the monomer chemistry of acrylamide-based hydrogels can provide spatial control over cell interactions, which is essential for regenerating complex tissues. mdpi.com

The viability of cells within these hydrogels is a critical factor. Studies have shown that acrylamide-based hydrogels are generally biocompatible, with viability testing revealing good cell survival. mdpi.com For example, in one study, significantly increased cell numbers were observed in pNTBAM hydrogels compared to pNIPAM hydrogels, indicating that the chemical composition of the hydrogel can influence cell proliferation. mdpi.com

| Hydrogel Type | Key Findings | Cell Type | Outcome | Reference |

|---|---|---|---|---|

| Poly(N-isopropylacrylamide) (pNIPAM) | Supported mineralization and osteogenic behavior. | Osteochondral cells | Supported osteogenic differentiation. | mdpi.com |

| Poly(N-tert-butylacrylamide) (pNTBAM) | Showed significantly elevated levels of chondrogenic markers and higher cell numbers compared to pNIPAM. | Osteochondral cells | Supported both osteogenic and enhanced chondrogenic differentiation. | mdpi.com |

| Hyaluronic acid-acrylamide (HA-am) | Used as a linker to create hydrogels with spatially controlled cell-adhesion properties. | Not specified | Enables micropatterning with adhesion peptides. | researchgate.net |

Polymeric Scaffolds for Specific Cellular Microenvironments

The design of polymeric scaffolds that can create specific cellular microenvironments is a key goal in tissue engineering. The physical and chemical properties of the scaffold guide cell behavior, including adhesion, proliferation, and differentiation. This compound can be copolymerized with other monomers to create scaffolds with tunable properties.

For example, copolymers of acrylamide and acrylic acid have been used to create hydrogels with varying stress relaxation profiles. By controlling the ratio of the monomers and the cross-linker density, it is possible to direct the differentiation of human mesenchymal stem cells (hMSCs) towards osteoblasts or even osteocytes. nih.gov A hydrogel with low stress relaxation was found to promote a star-shaped cell morphology typical of osteocytes, while a high relaxation hydrogel resulted in polygonal cells characteristic of osteoblasts. nih.gov

Thermoresponsive hydrogels, which undergo a volume change in response to temperature, are another class of materials that can be used to create dynamic cellular microenvironments. Poly(N-isopropylacrylamide) (pNIPAAm) is a well-known thermoresponsive polymer. By copolymerizing NIPAAm with more hydrophilic monomers like acrylamide, the lower critical solution temperature (LCST), the temperature at which the polymer transitions from soluble to insoluble, can be adjusted to the physiological range. This property can be exploited for applications such as cell sheet engineering, where intact cell sheets can be harvested by a simple temperature change, avoiding the use of enzymes that can damage cell surface proteins.

| Polymer System | Tunable Property | Effect on Cellular Microenvironment | Application | Reference |

|---|---|---|---|---|

| Poly(acrylamide-co-acrylic acid) | Stress Relaxation | Directs mesenchymal stem cell differentiation towards osteoblasts or osteocytes. | Bone tissue engineering. | nih.gov |

| Poly(N-isopropylacrylamide-co-acrylamide) | Lower Critical Solution Temperature (LCST) | Allows for the non-enzymatic detachment of cell sheets by temperature change. | Cell sheet engineering. |

Advanced Systems for Drug and Gene Delivery

The cationic nature of polymers derived from this compound, due to the protonation of its primary amine group, makes them highly suitable for the delivery of nucleic acids like DNA and RNA. These polymers can condense negatively charged genetic material into nanoparticles, protecting it from degradation and facilitating its entry into cells.

Polymeric Carriers for Nucleic Acid Complexation and Gene Transfection

Cationic polymers are widely studied as non-viral vectors for gene delivery. The primary amine groups on polymers synthesized from this compound can electrostatically interact with the phosphate backbone of nucleic acids, leading to the formation of polyplexes. Research has shown that polymers containing primary amines promote tight plasmid DNA (pDNA) binding and form colloidally stable polyplexes. nih.gov

While polymers with tertiary amines have been associated with a higher buffering effect that can aid in endosomal escape, those with primary amines have been shown to still promote high gene delivery and cell viability. nih.gov In a comparative study, polyplexes formulated with polymers containing a higher content of primary amines were more colloidally stable than those with tertiary amines. nih.gov

The transfection efficiency of these polymeric carriers is a key parameter. Studies have shown that the transfection efficiency of poly(amido amine)s can be significantly improved by increasing their branched architecture, which also enhances the presence of primary and tertiary amino groups. This leads to stronger DNA condensation capabilities and, consequently, a more than three-orders-of-magnitude improvement in transfection efficiency. acs.org

| Amine Type | Property | Effect on Gene Delivery | Reference |

|---|---|---|---|

| Primary Amine (from AEMA) | Promotes tight pDNA binding and colloidal stability of polyplexes. | High gene delivery and cell viability. | nih.gov |

| Tertiary Amine (from DMAEMA) | Higher cellular internalization and membrane destabilization. | Increased gene expression but also higher toxicity. | nih.gov |

Micellar Systems for Targeted Gene Transfer

Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers in an aqueous solution. They typically consist of a hydrophobic core and a hydrophilic shell. Cationic micelles, formed from block copolymers containing a cationic segment, have shown great promise for gene delivery. usask.ca The cationic core or shell can complex with nucleic acids, while the hydrophilic shell, often made of polyethylene (B3416737) glycol (PEG), can provide stealth properties, prolonging circulation time in the bloodstream.

The structures and functionalities of these micelles can be precisely controlled through synthetic chemistry, allowing for efficient DNA condensation, facilitation of endocytosis, endosomal escape, and nuclear uptake of the genetic material. usask.ca The goal is to achieve gene transfection efficiencies comparable to those of viral vectors but with a better safety profile. usask.ca While specific studies focusing solely on this compound for micellar gene delivery are part of a broader research area, the principles of using primary amine-containing polymers are directly applicable. The primary amine groups would contribute to the cationic character of the micelles, enabling the complexation of nucleic acids for targeted gene transfer.

Radionuclide Carriers for Radiopharmaceutical Development

The development of carriers for radionuclides is a critical area in nuclear medicine for both diagnostic imaging and targeted therapy. Bifunctional chelators are molecules that can strongly bind to a radiometal and also be conjugated to a targeting vector, such as an antibody or peptide. While there is a need for new chelators for various radiometals, the direct application of this compound as a radionuclide carrier is an area of ongoing research.

However, the presence of primary amine groups in polymers derived from N-(2-Aminoethyl)acrylamide suggests their potential as chelating agents. Amines are known to coordinate with metal ions. A study on thermosensitive copolymers of N-isopropylacrylamide and 2-aminoethylmethacrylate hydrochloride (a related monomer) indicated their potential use as radionuclide carriers, provided a physiological solution of sodium chloride is used as a solvent. polysciences.com This suggests that polymers containing aminoethyl acrylamide units could be designed to form stable complexes with radiometals.

The development of chelators often involves creating molecules with multiple coordination sites to securely hold the radiometal. Polymers, with their repeating functional units, offer a platform for creating multivalent chelating agents. Further research is needed to synthesize and evaluate polymers based on this compound for their ability to chelate specific radionuclides and to assess their stability and efficacy in radiopharmaceutical applications.

The Role of this compound in Advanced Biomedical Applications

This compound is a versatile monomer that is playing an increasingly important role in the development of advanced materials for biomedical science and engineering. Its unique chemical structure, featuring a polymerizable acrylamide group and a reactive primary amine, allows for its incorporation into a wide array of polymer-based systems. This primary amine group is particularly significant as it can be protonated to carry a positive charge under physiological conditions or act as a nucleophile for covalent conjugation of biomolecules. These properties are leveraged to create sophisticated materials for drug delivery, bioimaging, diagnostics, and more.

Applications in Environmental and Industrial Science

Membrane Adsorbers for Metal Ion Removal

Membranes functionalized with N-(2-Aminoethyl)acrylamide hydrochloride can be effective for the removal of heavy metal ions from aqueous solutions. While specific studies on membranes exclusively functionalized with this compound are not extensively detailed in the provided search results, the principles of adsorptive membranes suggest its potential. The primary amine groups in the polymer derived from this compound can act as effective binding sites for heavy metal ions.

Adsorptive membranes are recognized for their high efficiency in removing heavy metals from wastewater due to their unique structural properties. The functional groups, such as amines, are crucial for the adsorption process. These groups can chelate metal ions, effectively removing them from the water as it passes through the membrane. The efficiency of these membranes is often evaluated based on their adsorption capacity and selectivity for different metal ions.

The general mechanism for heavy metal removal by functionalized membranes involves the interaction between the metal ions and the functional groups on the membrane surface. In the case of a membrane functionalized with poly(N-(2-aminoethyl)acrylamide), the lone pair of electrons on the nitrogen atom of the amino group can form coordinate bonds with the metal ions. The performance of such membranes would depend on factors like the pH of the solution, the concentration of metal ions, and the density of the functional groups on the membrane surface.

Table 1: Adsorption Capacities of Various Functionalized Membranes for Metal Ion Removal

| Membrane Material | Functional Group | Target Metal Ion | Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|

| Chitosan/Poly(ethylene glycol) | Amino, Hydroxyl | Fe(II) | 38.0 | polysciences.com |

| Chitosan/Poly(ethylene glycol) | Amino, Hydroxyl | Mn(II) | 18.0 | polysciences.com |

| Regenerated Cellulose-g-PDMAEMA | Amine | Cu(II) | Varies with grafting degree | mdpi.com |

This table presents data for membranes with similar functional groups to illustrate the potential performance of a poly(N-(2-aminoethyl)acrylamide) based membrane.

Photocatalytic Composites for Environmental Remediation

A significant application of polymers derived from N-(2-Aminoethyl)acrylamide is in the formulation of photocatalytic composites for environmental remediation, particularly for the desulfurization of fossil fuels. A novel hybrid photocatalyst composed of Poly N-(2-aminoethyl) acrylamide (B121943) and Nickel Oxide (NiO) has been developed for the desulfurization of diesel fuel under visible light irradiation. ekb.egresearchgate.net

This composite material leverages the photocatalytic properties of NiO, which are enhanced by the polymer matrix. The polymer assists in creating a visible-light-effective composite, which is a significant advancement as NiO is primarily a UV-active photocatalyst. ekb.eg The improved photoluminance properties of the composite contribute to its enhanced photocatalytic performance. ekb.eg

In a study, this Poly N-(2-aminoethyl) acrylamide-NiO composite demonstrated a remarkable sulfur removal efficiency, achieving a 60% reduction in sulfur content from a diesel fuel fraction that initially contained 12,300 ppm of sulfur. ekb.eg This high rate of sulfur removal highlights the potential of such composites in the petroleum industry for producing cleaner fuels. ekb.eg The process is considered a safer and more cost-effective alternative to some traditional desulfurization techniques. ekb.eg

Table 2: Performance of Poly N-(2-aminoethyl) acrylamide-NiO Composite in Photocatalytic Desulfurization

| Parameter | Value | Reference |

|---|---|---|

| Initial Sulfur Concentration | 12,300 ppm | ekb.eg |

| Sulfur Removal Efficiency | 60% | ekb.eg |

| Light Source | Visible Light | ekb.eg |

Electrochemical Properties of Modified Surfaces

Surfaces modified with polymers derived from this compound are expected to exhibit distinct electrochemical properties due to the presence of amino functional groups. While specific experimental data for surfaces modified solely with this compound is limited in the provided results, the principles of electrochemical analysis of functionalized surfaces can be applied.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to characterize the interfacial properties of modified electrodes. The modification of a surface with a polymer layer, such as poly(N-(2-aminoethyl)acrylamide), would alter the charge transfer resistance at the electrode-electrolyte interface. This change can be quantified using EIS.

The amino groups on the polymer can be protonated or deprotonated depending on the pH of the electrolyte, which would in turn affect the surface charge and the interaction with redox probes in the solution. For instance, in an acidic medium, the protonated amino groups (-NH3+) would create a positively charged surface, which would repel cationic redox species and attract anionic ones. This behavior can be monitored by observing the changes in the impedance spectra.

The analysis of the impedance data, often modeled using an equivalent electrical circuit, can provide information about the resistance and capacitance of the modified surface, offering insights into the structure and properties of the polymer layer.

Table 3: Common Parameters Obtained from Electrochemical Impedance Spectroscopy of Modified Electrodes

| Parameter | Symbol | Information Provided |

|---|---|---|

| Solution Resistance | Rs | Resistance of the electrolyte |

| Charge Transfer Resistance | Rct | Resistance to charge transfer at the electrode-electrolyte interface |

| Double Layer Capacitance | Cdl | Capacitance of the electrical double layer at the interface |

Characterization Techniques for N 2 Aminoethyl Acrylamide Hydrochloride Derived Materials

Spectroscopic Analyses for Structural Elucidation

Spectroscopic methods are fundamental for confirming the successful polymerization of N-(2-Aminoethyl)acrylamide hydrochloride and for identifying the key functional groups within the resulting material's structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique used to provide detailed information about the molecular structure of a polymer. rsc.org It allows for the identification and quantification of different chemical environments of protons within the material. For polymers derived from this compound, ¹H NMR is used to confirm the incorporation of the monomer into the polymer backbone by observing the disappearance of vinyl proton signals and the appearance of the saturated polymer backbone signals. scirp.org

Key proton signals for a polymer containing N-(2-Aminoethyl)acrylamide units are typically observed at specific chemical shifts (δ), as detailed in the table below. The integration of these peaks allows for the calculation of monomer conversion and the relative composition in copolymers. rsc.orgscirp.org

Table 1: Representative ¹H NMR Chemical Shifts for Poly(N-(2-Aminoethyl)acrylamide) Moieties Note: Chemical shifts can vary based on the solvent, polymer concentration, and copolymer composition.

| Protons | Typical Chemical Shift (δ, ppm) | Description |

| -CH₂-CH- (backbone) | 1.5 - 2.5 | Protons on the main polymer chain. |

| -NH-CH₂-CH₂ -NH₂ | 3.1 - 3.4 | Protons on the ethylene (B1197577) carbon adjacent to the primary amine. |

| -NH-CH₂ -CH₂-NH₂ | 3.5 - 3.8 | Protons on the ethylene carbon adjacent to the amide nitrogen. |

| -NH- | 7.5 - 8.5 | Amide proton, often a broad signal. |

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in a material. researchgate.net In the context of this compound-derived materials, FTIR spectra can confirm polymerization and the integrity of the amide and amine groups. The disappearance of the C=C stretching vibration characteristic of the acrylamide (B121943) monomer is a key indicator of successful polymerization. jkps.or.kr

The FTIR spectrum of a polyacrylamide-based material is characterized by several distinct absorption bands. The presence of strong bands corresponding to the amide group (Amide I and Amide II) and N-H stretching vibrations confirms the structure. jkps.or.krresearchgate.net

Table 2: Key FTIR Absorption Bands for Poly(this compound) Note: Wavenumbers can shift slightly depending on the material's physical state and intermolecular interactions.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3400 - 3200 | N-H Stretching | Amine (NH₂) and Amide (N-H) |

| ~2930 | C-H Stretching | Aliphatic CH₂ |

| ~1650 | C=O Stretching (Amide I) | Amide |

| ~1610 | N-H Bending (Amide II) | Amide / Amine |

| ~1450 | CH₂ Bending | Aliphatic CH₂ |

UV-Vis absorbance and fluorescence spectrophotometry are primarily used to investigate the solution properties of polymers derived from this compound, rather than their primary structure. For instance, in studies of thermo-responsive copolymers, UV-Vis spectroscopy is employed to determine the lower critical solution temperature (LCST). This is achieved by monitoring the change in the solution's turbidity (optical density) as a function of temperature. researchgate.net The temperature at which a sharp increase in absorbance occurs corresponds to the polymer's phase transition.

Fluorescence spectrophotometry can be used when the polymer is functionalized with a fluorescent tag or when its interaction with a fluorescent probe is being studied. These measurements can provide insights into the microenvironment of the polymer chains and their conformational changes in response to stimuli like pH or temperature. researchgate.net

Chromatographic Methods for Molecular Weight and Distribution Determination

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight characteristics of polymers. lcms.cz The technique separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute from the chromatography column faster than smaller molecules, which can permeate more deeply into the pores of the column's stationary phase. lcms.cz

For water-soluble, cationic polymers derived from this compound, aqueous GPC is employed. Careful selection of the mobile phase (eluent) is crucial to prevent unwanted interactions between the positively charged polymer and the column packing material. nih.gov The analysis yields key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. finechem-mirea.ru

Table 3: Example GPC Data for a Polymer Synthesized from an Amino-functional Acrylamide Monomer

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer A | 18,600 | 87,420 | 4.7 |

| Polymer B | 25,000 | 45,000 | 1.8 |

Data are representative and compiled from typical results for similar polymer systems. scirp.org

Microscopic Imaging for Morphological Characterization

Microscopic techniques are indispensable for visualizing the morphology, topography, and internal structure of materials derived from this compound, particularly when they are fabricated into forms such as hydrogels, films, or nanoparticles. nih.gov

Confocal microscopy is another valuable tool, especially for imaging hydrated hydrogels that have been fluorescently labeled. It allows for the three-dimensional visualization of the hydrogel structure and can be used to observe the distribution of cells or biomolecules within the matrix. researchgate.net Other relevant techniques include Transmission Electron Microscopy (TEM) for analyzing the size and shape of nanoparticles and Atomic Force Microscopy (AFM) for high-resolution surface imaging and characterization of mechanical properties at the nanoscale.

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for visualizing the atomic structure of materials. In the context of polymers derived from this compound, HRTEM provides invaluable insights into the nanoscale morphology, crystal structure, and arrangement of polymer chains, particularly in well-ordered systems or nanocomposites.

HRTEM operates by passing a high-energy electron beam through an ultrathin sample. The interaction of the electrons with the material's atomic lattice creates a phase-shifted exit wave that is focused by objective lenses to form an interference pattern on a detector. This pattern, or image, represents a two-dimensional projection of the material's atomic columns. For polymeric materials, which are often sensitive to electron beam damage, low-dose imaging techniques are essential to preserve the native structure.

Research Findings: While specific HRTEM studies focusing exclusively on homopolymers of this compound are not widely documented in publicly available literature, the technique is extensively used for analogous polyacrylamide-based nanomaterials. For instance, in studies of polyacrylamide-based nanocomposites, HRTEM is used to confirm the crystalline nature of embedded nanoparticles and to visualize the polymer matrix surrounding them. The high resolution allows for the measurement of lattice fringes of crystalline domains within the material, providing information on their crystallographic phase and orientation. The amorphous nature of the poly(this compound) component would typically be observed as a region of lower contrast without regular, repeating structural patterns.

Scanning Transmission Electron Microscopy (STEM) for Nanoparticle Deposition

Scanning Transmission Electron Microscopy (STEM) is an essential tool for characterizing the deposition and distribution of nanoparticles on or within a polymer matrix, such as one derived from this compound. STEM combines the principles of transmission electron microscopy and scanning electron microscopy. A finely focused beam of electrons is scanned across the sample, and detectors collect the transmitted or scattered electrons.

A key advantage of STEM is the ability to perform Z-contrast imaging using a high-angle annular dark-field (HAADF) detector. In HAADF-STEM, the image intensity is roughly proportional to the square of the atomic number (Z), allowing for strong compositional contrast. This makes it particularly effective for visualizing heavy-element nanoparticles (e.g., gold, silver) dispersed within a light-element polymer matrix (composed primarily of C, N, O, H).

Research Findings: Materials derived from this compound, with their functional amine groups, are excellent candidates for templates or supports for metallic nanoparticles. The amine groups can coordinate with metal ions, which are then reduced to form nanoparticles in situ.

In studies of similar polyacrylamide-supported metal nanoparticle systems, STEM analysis is critical for confirming the successful deposition, size, and dispersion of the nanoparticles. researchgate.net For example, silver nanoparticles embedded in a polyacrylamide hydrogel have been characterized using electron microscopy. mdpi.com The images reveal the size, shape, and distribution of the nanoparticles within the polymer network. STEM, coupled with Energy Dispersive X-ray Spectroscopy (EDS), can further provide elemental mapping, confirming that the observed nanoparticles are composed of the intended metal and are co-located with the polymer support.

| Parameter | Description | Typical Observation in Polyacrylamide-Supported Systems |

| Nanoparticle Size | The average diameter of the deposited nanoparticles. | Typically ranges from 5 nm to 100 nm, depending on synthesis conditions. |

| Dispersion | The uniformity of nanoparticle distribution within the polymer matrix. | Generally good dispersion is achievable due to the templating effect of the polymer functional groups, though some aggregation may occur. |

| Morphology | The shape of the nanoparticles. | Often spherical or near-spherical. |

| Compositional Contrast | The difference in brightness between the nanoparticles and the polymer support in HAADF-STEM. | High contrast is observed, with bright nanoparticles against a dark polymer background. |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature. For polymers derived from this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental for determining their thermal stability and phase behavior.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting data, a thermogram, plots the percentage of weight loss against temperature, providing information about the material's thermal stability, decomposition profile, and the composition of multi-component systems.

For polymers containing this compound, the TGA curve typically shows distinct stages of weight loss. The initial, low-temperature weight loss (below ~150°C) is usually attributed to the evaporation of absorbed water. Subsequent, higher-temperature degradation steps correspond to the decomposition of the polymer backbone and side chains. The onset temperature of the main decomposition is a key indicator of the polymer's thermal stability.

Research Findings: Studies on related polyacrylamides and their derivatives, such as poly(N-isopropylacrylamide), show a multi-stage degradation process. mdpi.com The primary degradation phase for many polyacrylamides occurs in the range of 300°C to 450°C. The specific degradation temperatures for a polymer of this compound would be influenced by factors like molecular weight, crosslinking, and the presence of the hydrochloride salt.

Table 7.4.1: Representative TGA Data for Acrylamide-Based Polymers Note: This table presents typical data for related polymers to illustrate the expected findings. Tonset is the onset temperature of degradation, and Tmax is the temperature of maximum degradation rate.

| Polymer System | Atmosphere | Tonset (°C) | Tmax (°C) | Residue at 600°C (%) |

| Poly(N-isopropylacrylamide) | Nitrogen | ~380 | ~405 | < 5 |

| Poly(N,N-dimethylaminoethyl methacrylate) | Air | ~300 | ~390 | < 2 |

| Polyacrylamide | Nitrogen | ~250 | ~400 | ~20 |

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is highly effective for studying thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat capacity in the DSC thermogram. For copolymers, the Tg can be influenced by the composition and arrangement of the different monomer units.

Research Findings: For materials derived from this compound, which are typically amorphous, DSC is primarily used to determine the Tg. The value of Tg is sensitive to the polymer's structure. For instance, in copolymers of this compound with other monomers, the Tg would be expected to vary with the copolymer composition. Research on analogous acrylamide copolymers demonstrates this principle. For example, interpenetrating polymer networks of poly(2-hydroxyethyl acrylate) and poly(N-isopropylacrylamide) show a single Tg that increases with the content of the PNIPAm component, suggesting good miscibility and interaction between the polymer networks. nih.gov

Table 7.4.2: Glass Transition Temperatures for Various Acrylamide Copolymers Note: This table includes data from various acrylamide-based copolymer systems to illustrate the effect of comonomer structure on Tg.

| Copolymer System | Comonomer | Tg (°C) | Reference |

| Poly(N-hydroxyethyl acrylamide) Homopolymer | - | 123.1 | rsc.org |

| Poly(n-BA)9-b-Poly(N-HEA)40-b-Poly(n-BA)9 | n-Butyl Acrylate (B77674) (n-BA) | 130.9 | rsc.org |

| Poly(BrPMAAm) Homopolymer | - | 162 | researchgate.net |

| Poly(BrPMAAm-co-AMPS) [0.62:0.38] | 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) | 170 | researchgate.net |

| P(HEA-co-HEMA)/PNIPAm IPN (70/30) | N-isopropylacrylamide (NIPAm) | 115.8 | nih.gov |

Colloidal and Hydrodynamic Property Assessment

For applications in aqueous environments, understanding the behavior of this compound-derived materials in solution is critical. This includes their propensity to form particles or micelles and the size and stability of these colloidal structures.

Dynamic Light Scattering (DLS) for Particle Size and Micelle Formation

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. It works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations.

By analyzing the autocorrelation of the scattered light intensity, the translational diffusion coefficient (D) of the particles can be determined. The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation:

Rh = kBT / (6πηD)